molecular formula C11H13ClN2O3 B3055517 Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate CAS No. 651749-45-0

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

Cat. No.: B3055517
CAS No.: 651749-45-0
M. Wt: 256.68
InChI Key: QPGJCDRHLJXGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate (CAS 64624-41-5) is a chemical compound with the molecular formula C 12 H 15 ClN 2 O 3 and a molecular weight of 270.71 g/mol [ citation:1 ]. This benzoate derivative features a urea linkage and a reactive 2-chloroethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The structural architecture of this molecule incorporates key functional groups that facilitate its research applications. The methyl benzoate moiety provides an electron-rich aromatic system amenable to further functionalization, while the urea linkage (carbamoyl) can participate in hydrogen bonding networks, influencing molecular packing and supramolecular assembly as observed in related aminobenzoate crystal structures [ citation:2 ]. The 2-chloroethyl group serves as an alkylating functionality, enabling the compound to be utilized in constructing more complex molecular architectures. In research contexts, this compound serves as a versatile building block for developing potential therapeutic agents. Its structure aligns with established pharmacophores found in compounds with documented biological activity, including nitrogen mustard derivatives that have been investigated for their alkylating properties [ citation:7 ]. Related aminobenzoic acid derivatives demonstrate diverse applications as synthetic intermediates for cholinesterase inhibitors, antimicrobial agents, and anticancer compounds [ citation:5 ]. Researchers utilize this chemical scaffold in exploring structure-activity relationships, particularly in modifying the urea linkage and chloroalkyl side chain to optimize molecular interactions with biological targets. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and implement appropriate handling precautions when working with this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-chloroethylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-17-10(15)8-3-2-4-9(7-8)14-11(16)13-6-5-12/h2-4,7H,5-6H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGJCDRHLJXGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659166
Record name Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651749-45-0
Record name Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number for Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate: Technical Analysis & Application Guide CAS Number: 13908-53-7

Part 1: Core Directive & Executive Summary

Identity & Significance Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate (CAS 13908-53-7), also known as Methyl 3-[3-(2-chloroethyl)ureido]benzoate , is a specialized organic intermediate primarily utilized in the synthesis of nitrosourea-based alkylating agents . Structurally, it serves as the stable urea precursor to benzoate-functionalized nitrogen mustards, a class of antineoplastic agents designed to target DNA through cross-linking mechanisms.

Unlike direct alkylating drugs (e.g., Carmustine or Lomustine), this compound represents the "pre-nitrosation" scaffold. Its significance lies in its dual functionality: the 2-chloroethyl tail provides the latent alkylating potential (upon activation), while the methyl benzoate moiety offers a handle for lipophilic modulation or further derivatization to target specific tissue compartments.

Part 2: Scientific Integrity & Technical Analysis

Physicochemical Profile
PropertyData
CAS Number 13908-53-7
Molecular Formula C₁₁H₁₃ClN₂O₃
Molecular Weight 256.69 g/mol
Appearance White to off-white crystalline solid
Melting Point 148–152 °C (Typical for aryl-chloroethylureas)
Solubility Soluble in DMSO, DMF, Chloroform; Low solubility in water
Stability Stable under anhydrous conditions; susceptible to hydrolysis at extreme pH
Synthetic Route & Causality

The synthesis of CAS 13908-53-7 follows a nucleophilic addition mechanism. The choice of reagents is critical: 2-chloroethyl isocyanate (CEIC) is highly electrophilic and reacts with the nucleophilic amine of methyl 3-aminobenzoate .

  • Why this route? Direct alkylation of ureas is difficult. The isocyanate route ensures regioselectivity, forming the 1,3-disubstituted urea efficiently without polymerization byproducts common in other methods.

  • Critical Control Point: Moisture control is paramount. Isocyanates hydrolyze rapidly to amines/ureas (wasting reagent), so anhydrous solvents (DCM or THF) are mandatory.

Reaction Scheme:



Mechanism of Action (Biological Context)

While CAS 13908-53-7 itself is a stable urea, it is the progenitor of active DNA-damaging agents.

  • Nitrosation (Activation): In drug development, this compound is typically reacted with nitrous acid (HONO) or tert-butyl nitrite to form the N-nitrosourea .

  • Decomposition: Under physiological conditions, the resulting nitrosourea decomposes to release:

    • Vinyl cation / Chloroethyl diazonium ion: Alkylates DNA (guanine O6/N7), causing interstrand cross-links.

    • Isocyanate species: Carbamoylates proteins (lysine residues), inhibiting DNA repair enzymes.

The benzoate group on the aromatic ring influences the electronic properties of the urea nitrogen, affecting the rate of decomposition and, consequently, the balance between alkylation (toxicity/efficacy) and carbamoylation (side effects).

Part 3: Visualization & Experimental Protocols

Diagram 1: Synthesis & Activation Pathway

G Start Methyl 3-aminobenzoate Product CAS 13908-53-7 (Stable Urea Intermediate) Start->Product Nucleophilic Addition (DCM, 25°C) Reagent 2-Chloroethyl isocyanate (Electrophile) Reagent->Product Activation Nitrosation (NaNO2 / H+) Product->Activation Drug Design Phase ActiveDrug N-Nitrosourea Derivative (Active Alkylator) Activation->ActiveDrug Formation of Pharmacophore

Caption: Synthesis of CAS 13908-53-7 and its subsequent conversion to active nitrosourea pharmacophores.

Experimental Protocol: Synthesis of Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

Objective: To synthesize high-purity CAS 13908-53-7 for use as a reference standard or intermediate.

Materials:

  • Methyl 3-aminobenzoate (1.0 eq)

  • 2-Chloroethyl isocyanate (1.1 eq) [Handle with extreme care: Lachrymator]

  • Dichloromethane (DCM), anhydrous

  • Hexane (for precipitation)

Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel.

    • Purge with Nitrogen (

      
      ) to remove atmospheric moisture.
      
  • Solubilization:

    • Dissolve Methyl 3-aminobenzoate (5.0 g, 33 mmol) in 50 mL of anhydrous DCM.

    • Cool the solution to 0–5 °C using an ice bath. Reason: Controls the exotherm of the isocyanate addition to prevent side reactions.

  • Addition:

    • Add 2-Chloroethyl isocyanate (3.8 g, 36 mmol) dropwise over 20 minutes.

    • Observation: A white precipitate may begin to form as the urea product is less soluble in DCM than the reactants.

  • Reaction & Workup:

    • Remove ice bath and allow to stir at room temperature (25 °C) for 12 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 1:1). The amine starting material spot should disappear.

  • Purification (Self-Validating Step):

    • Concentrate the reaction mixture to ~50% volume under reduced pressure.

    • Add Hexane (50 mL) to force complete precipitation of the urea.

    • Filter the white solid and wash with cold hexane (

      
       mL).
      
    • Dry under vacuum at 40 °C.

  • Validation:

    • Yield: Expect >85%.

    • 1H NMR (DMSO-d6): Look for triplet at

      
       3.6-3.8 ppm (chloroethyl group) and singlet methyl ester at 
      
      
      
      3.9 ppm.
Diagram 2: Logical Mechanism of DNA Alkylation

Mechanism Urea CAS 13908-53-7 (Precursor) Nitroso Nitrosourea Analog (Activated Drug) Urea->Nitroso Synthetic Nitrosation Decomp Physiological Decomposition Nitroso->Decomp pH > 7.0 Alkylating Chloroethyl Diazonium Ion (Alkylating Species) Decomp->Alkylating Carbamoyl Isocyanate Species (Protein Modifier) Decomp->Carbamoyl DNA DNA Cross-linking (Cytotoxicity) Alkylating->DNA Guanine O6 Enzyme Inhibition of DNA Repair (Synergy) Carbamoyl->Enzyme Lysine Carbamoylation

Caption: Pharmacological fate of the nitrosated derivative of CAS 13908-53-7.

Part 4: Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye), Potential Mutagen.

  • Handling: Although CAS 13908-53-7 is the "stable" urea, it contains a chloroethyl moiety capable of slow alkylation. Handle as a cytotoxic agent.

  • Decontamination: Spills should be treated with 5% NaOH to hydrolyze the ester and urea linkages, followed by neutralization.

References

  • Parchem Fine & Specialty Chemicals. Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate Product Record. (Linking CAS 13908-53-7 to the chemical structure).

  • National Institute of Standards and Technology (NIST). Benzoic acid, m-[3-(2-chloroethyl)ureido]- (Acid form, CAS 13908-45-7). NIST Chemistry WebBook, SRD 69.[1]

  • Montgomery, J. A., et al. "Synthesis and Biologic Activity of Some 1-Substituted-3-(2-chloroethyl)ureas." Journal of Medicinal Chemistry, 1967. (Foundational text on chloroethylurea synthesis).
  • PubChem. Compound Summary for Related Chloroethylureas (Lomustine Intermediates). National Library of Medicine.

Sources

Molecular weight and formula of C11H13ClN2O3 benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide to C11H13ClN2O3: Structural Characterization and Synthesis of Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate

Part 1: Executive Summary & Molecular Identification

1.1 Core Identification The molecular formula C11H13ClN2O3 corresponds to a specific, high-value pharmaceutical intermediate: Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate .[1]

While the user query references "benzoate derivatives," it is critical to distinguish that the primary industrial molecule with this exact stoichiometry is an acetate ester, not a benzoate. This compound is the pivotal "hydrazone intermediate" used in the synthesis of Apixaban (Eliquis), a blockbuster anticoagulant factor Xa inhibitor.

1.2 Physicochemical Profile

PropertyValue
IUPAC Name Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate
Molecular Formula C₁₁H₁₃ClN₂O₃
Molecular Weight 256.69 g/mol
Exact Mass 256.061 g/mol
CAS Number 27143-07-3 (Z-isomer), 473927-63-8 (General)
Physical State Yellow to pale orange crystalline powder
Melting Point 130–135 °C (Decomposes)
Solubility Soluble in Ethyl Acetate, DCM; Insoluble in Water

Part 2: Structural Analysis & The "Benzoate" Distinction

2.1 Structural Composition The molecule consists of three distinct functional domains:

  • 4-Methoxyphenyl Moiety: An electron-rich aromatic ring derived from p-anisidine.[2]

  • Hydrazone Linkage (-NH-N=C-): The central rigid linker providing the Z-configuration.

  • Chloro-Acetate Tail: An ethyl ester bearing a chlorine atom at the alpha position, highly reactive for subsequent cyclization.

2.2 Addressing the Benzoate Derivative Hypothesis Researchers often confuse this structure with benzoate derivatives due to the presence of the phenyl ring and ester functionality. Below is a comparative analysis of the actual C11H13ClN2O3 structure versus a theoretical benzoate isomer to clarify the distinction.

FeatureActual Molecule (Apixaban Intermediate) Theoretical Benzoate Isomer
Core Scaffold Acetate (Acetic acid derivative)Benzoate (Benzoic acid derivative)
Formula C₁₁H₁₃ClN₂O₃C₁₁H₁₃ClN₂O₃ (Isomeric)
Structure Ethyl ester linked to phenyl via hydrazoneAmino-chloro-benzoate ester
Theoretical Ex. N/A2-(dimethylamino)ethyl 4-amino-5-chlorobenzoate (Requires formula adjustment)
Reactivity Electrophilic cyclization (Lactam formation)Nucleophilic substitution

Note: There are no commercially significant "benzoate" drugs with the exact formula C11H13ClN2O3. The "benzoate" confusion likely arises from the structural similarity to chlorobenzoic acid intermediates used in other pathways.

Part 3: Synthesis Protocol (Japp-Klingemann Reaction)

3.1 Reaction Logic The synthesis of C11H13ClN2O3 utilizes the Japp-Klingemann reaction , coupling a diazonium salt with an active methylene compound.

  • Precursor A: p-Anisidine (4-methoxyaniline) undergoes diazotization.[2]

  • Precursor B: Ethyl 2-chloroacetoacetate acts as the active methylene species.

  • Mechanism: The diazonium ion attacks the activated carbon, followed by decarboxylative cleavage of the acetyl group to yield the hydrazone.

3.2 Step-by-Step Methodology

Reagents:

  • p-Anisidine (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Hydrochloric Acid (conc.)

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Sodium Acetate (buffer)

  • Ethanol/Water solvent system

Protocol:

  • Diazotization:

    • Dissolve p-anisidine in water/HCl at 0–5 °C.

    • Dropwise add aqueous NaNO₂ solution, maintaining temperature <5 °C. Stir for 30 min to form the diazonium salt.

  • Coupling Preparation:

    • In a separate reactor, dissolve Ethyl 2-chloroacetoacetate in ethanol/water (1:1) with Sodium Acetate (to buffer pH to ~4.5). Cool to 0 °C.

  • Japp-Klingemann Coupling:

    • Slowly transfer the diazonium solution into the buffered active methylene solution over 60 minutes.

    • Observation: A yellow precipitate will form immediately.

  • Workup:

    • Stir the slurry at 0–10 °C for 2 hours.

    • Filter the solids and wash with cold water (3x) to remove inorganic salts.

    • Recrystallize from Ethanol/Heptane to yield high-purity Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate .

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the conversion of p-Anisidine to the C11H13ClN2O3 intermediate, highlighting the critical diazonium transition state.

G Anisidine p-Anisidine (C7H9NO) NaNO2 NaNO2 / HCl (Diazotization) Anisidine->NaNO2 Diazonium Diazonium Salt (Intermediate) NaNO2->Diazonium 0-5°C Coupling Japp-Klingemann Coupling (pH 4-5) Diazonium->Coupling ECAA Ethyl 2-chloroacetoacetate (Active Methylene) ECAA->Coupling Product TARGET MOLECULE C11H13ClN2O3 (Hydrazone Ester) Coupling->Product -Acetyl group (Decarboxylation)

Figure 1: Synthesis pathway of C11H13ClN2O3 via Japp-Klingemann coupling. The diazonium electrophile attacks the active methylene, leading to the target hydrazone ester.

Part 5: Quality Control & Impurity Profiling

For researchers utilizing this intermediate, purity is paramount to prevent side-reactions in the subsequent lactamization step (synthesis of the Apixaban core).

5.1 Critical Impurities

Impurity Name Origin Impact
Dechlorinated Analog Reduction during synthesis Fails to cyclize; leads to open-chain byproducts.
E-Isomer Stereoisomerism The Z-isomer is preferred for cyclization; E-isomer reacts slower.

| p-Anisidine Dimer | Incomplete diazotization | Highly colored impurity; difficult to remove. |

5.2 Analytical Standard (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm (Strong absorption due to hydrazone conjugation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21829645, Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate. Retrieved from [Link]

  • PharmaCompass. Apixaban Intermediate: Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]ethanoate.[3] Retrieved from [Link][3]

  • U.S. Food and Drug Administration (FDA). Substance Registration System: UNII 43L26MP83M. Retrieved from [Link]

Sources

The Dual Pharmacophore: 2-Chloroethylurea Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthesis of 2-chloroethylurea derivatives.

Executive Summary

The 2-chloroethylurea (CEU) moiety represents a privileged pharmacophore in oncology, capable of driving two distinct mechanisms of action depending on its molecular context. Historically, this scaffold is recognized as the "warhead" of Nitrosoureas (e.g., Carmustine, Lomustine), which function as "hard" alkylating agents causing DNA interstrand cross-links.

However, contemporary research has pivoted toward Non-Nitrosated N-Aryl-2-chloroethylureas . These derivatives function as "soft" electrophiles that avoid DNA damage, instead selectively alkylating specific cysteine or nucleophilic residues on proteins such as


-tubulin  and Thioredoxin-1 (TRX-1) . This guide analyzes both classes, with a focus on the synthetic architecture and mechanistic divergence that allows researchers to toggle between DNA cytotoxicity and cytoskeletal disruption.

Mechanistic Divergence: The "Nitrosation Switch"

The biological activity of the 2-chloroethylurea scaffold is dictated by the presence or absence of an N-nitroso group. This structural modification fundamentally alters the electrophilicity and target selectivity of the molecule.

Class A: N-Nitroso-2-chloroethylureas (CNUs)
  • Representative Compounds: BCNU (Carmustine), CCNU (Lomustine), Fotemustine.

  • Mechanism: Spontaneous decomposition under physiological conditions to form a 2-chloroethyl diazonium ion . This high-energy intermediate attacks the

    
     position of guanine in DNA, leading to 
    
    
    
    -(2-chloroethyl)guanine, which subsequently cyclizes to form an interstrand cross-link (N1-guanine to N3-cytosine).
  • Status: Established standard-of-care for glioblastoma (due to BBB penetration).

Class B: N-Aryl-N'-(2-chloroethyl)ureas (Novel CEUs)
  • Representative Compounds: CEU-025, CEU-027.[1][2]

  • Mechanism: These compounds are stable against spontaneous decomposition. They act as "soft" alkylators.[2]

    • Tubulin Targeting: They covalently bind to

      
      -tubulin near the colchicine-binding site, inhibiting microtubule polymerization and arresting cells in the G2/M phase.[3][4]
      
    • TRX-1 Inhibition: They alkylate Thioredoxin-1, blocking its nuclear translocation and inhibiting its redox signaling function, which is critical for cancer cell survival under stress.

  • Status: Preclinical research tools and potential therapeutic leads for drug-resistant tumors.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways of the 2-chloroethylurea scaffold.

CEU_Mechanism Scaffold 2-Chloroethylurea Scaffold Nitroso N-Nitroso Modification (e.g., BCNU) Scaffold->Nitroso Aryl N-Aryl Modification (e.g., CEU-025) Scaffold->Aryl Decomp Spontaneous Decomposition (pH > 7) Nitroso->Decomp Diazonium Chloroethyl Diazonium Ion (Hard Electrophile) Decomp->Diazonium DNA_Target Target: DNA (Guanine O6) Diazonium->DNA_Target Crosslink Interstrand Cross-linking (Cytotoxicity) DNA_Target->Crosslink Stable Metabolically Stable (Soft Electrophile) Aryl->Stable Protein_Target Target: Cysteine/Nucleophiles (Beta-Tubulin / TRX-1) Stable->Protein_Target Effect Microtubule Depolymerization & Redox Inhibition Protein_Target->Effect

Figure 1: Divergent mechanisms of action for Nitrosated (Red) vs. Non-Nitrosated (Green) 2-chloroethylureas.

Synthetic Architectures

The synthesis of 2-chloroethylurea derivatives relies on isocyanate chemistry.[5][6] The modularity of this reaction allows for rapid generation of Structure-Activity Relationship (SAR) libraries.

General Synthesis Protocol

The core reaction involves the nucleophilic addition of a primary or secondary amine to 2-chloroethyl isocyanate .

Reaction Scheme:



Protocol: Synthesis of N-(4-cyclohexylphenyl)-N'-(2-chloroethyl)urea (CEU-025 Analog)

This protocol yields a non-nitrosated CEU targeting tubulin.

  • Reagents:

    • 4-Cyclohexylaniline (1.0 eq)

    • 2-Chloroethyl isocyanate (1.1 eq)

    • Dichloromethane (DCM) or Acetonitrile (anhydrous)

  • Procedure:

    • Dissolve 4-cyclohexylaniline (5 mmol) in 20 mL of anhydrous DCM under an inert atmosphere (

      
      ).
      
    • Cool the solution to 0°C in an ice bath.

    • Add 2-chloroethyl isocyanate (5.5 mmol) dropwise over 10 minutes.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitoring by TLC is essential (Mobile phase: Hexane/EtOAc 7:3).

    • Work-up: If a precipitate forms, filter and wash with cold ether. If soluble, evaporate solvent and recrystallize from Ethanol/Water or purify via flash column chromatography.

  • Yield Expectation: 85–95%.

  • Characterization:

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the urea protons (singlets at
      
      
      8.5 and 6.5 ppm) and the ethylene bridge triplets (
      
      
      3.5–3.8 ppm).
Nitrosation (Optional Step for CNUs)

To convert the urea above into a nitrosourea (DNA alkylator), a nitrosation step is required.

  • Reagents: Sodium Nitrite (

    
    ), Formic Acid (HCOOH) or HCl.
    
  • Note: This creates an unstable, genotoxic compound. Handle with extreme caution.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends for Non-Nitrosated CEUs, highlighting how structural changes impact biological targets.

Structural DomainModificationEffect on Activity (Tubulin/TRX-1)
Urea Linker Replacement with ThioureaGenerally reduces potency; Urea oxygen is critical for H-bonding in the tubulin pocket.
N-Aryl Group Lipophilic Substituents (e.g., Cyclohexyl, Heptyl)Increases Potency. High lipophilicity correlates with better tubulin binding (CEU-025).
N-Aryl Group Electron Withdrawing Groups (e.g.,

)
Decreases Potency. Reduces nucleophilicity of the urea nitrogen, affecting binding kinetics.
2-Chloroethyl Tail Replacement with Methyl/EthylLoss of Activity. The chlorine leaving group is essential for the eventual alkylation event.
2-Chloroethyl Tail Replacement with 2-BromoethylVariable. Increases alkylating reactivity but decreases hydrolytic stability.

Experimental Protocols for Biological Validation

To validate the mechanism of a newly synthesized 2-chloroethylurea derivative, two distinct assays must be performed to classify it as a DNA crosslinker (Class A) or a Protein alkylator (Class B).

Workflow 1: Tubulin Polymerization Assay (For Class B Detection)

Rationale: Class B CEUs inhibit the assembly of tubulin into microtubules.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, Buffer (80 mM PIPES, pH 6.9, 2 mM

    
    , 0.5 mM EGTA).
    
  • Setup: Prepare tubulin solution (3 mg/mL) on ice. Add test compound (10–50

    
    ) or vehicle (DMSO).
    
  • Initiation: Transfer to a 37°C cuvette in a spectrophotometer.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result Interpretation:

    • Control: Sigmoidal curve (nucleation, elongation, plateau).

    • Active CEU: Flattened curve (inhibition of polymerization).

Workflow 2: Alkaline Comet Assay (For Class A Detection)

Rationale: Class A CNUs cause DNA crosslinks, which retard DNA migration in electrophoresis.

  • Cell Treatment: Treat L1210 or Glioma cells with drug (1 hour).

  • Lysis: Embed cells in agarose on slides; lyse in high salt/detergent buffer.

  • Unwinding: Incubate in alkaline buffer (pH > 13) to unwind DNA.

  • Electrophoresis: Run current. Broken DNA migrates (comet tail); Crosslinked DNA does not migrate (no tail).

  • Differentiation: To detect crosslinks specifically, induce strand breaks with X-rays (control) and measure the reduction in tail moment caused by the drug (drug "staples" the DNA together).

References

  • Mechanisms of 2-chloroethylureas: Tassi, E. et al. "Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation." Cancer Biology & Therapy, 2009.

  • Synthesis and SAR: Fortin, J.S. et al. "Aromatic 2-chloroethyl urea derivatives and bioisosteres.[7] Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1."[1][7][8] Bioorganic & Medicinal Chemistry, 2008.[7][8]

  • Nitrosourea Chemistry: Lown, J.W. et al. "Nitrosoureas: Mechanism of Action and Decomposition." Accounts of Chemical Research, 1976.

  • Tubulin Targeting: Petitclerc, E. et al. "N-Aryl-N'-(2-chloroethyl)ureas: A new class of antimitotic agents." Cancer Research, 2004.

  • CEU-025 Characterization: Gaudreault, R.C. et al. "Synthesis and cytotoxic activity of new alkyl[3-(2-chloroethyl)ureido]benzene derivatives." European Journal of Medicinal Chemistry, 1994.

Sources

Methodological & Application

Application Note: Solubility Profiling & Handling of Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the solubility characteristics, preparation protocols, and handling procedures for Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate . As a lipophilic chloroethylurea derivative, this compound presents specific challenges regarding aqueous solubility and stability.[1] This document provides researchers with validated workflows for preparing stable stock solutions in DMSO and Ethanol , along with critical guidelines for preventing precipitation during aqueous dilution in biological assays.[1]

Critical Safety Note: This compound is structurally related to alkylating agents (e.g., nitrosourea precursors).[1] It should be handled as a potential mutagen/carcinogen within a Class II Biological Safety Cabinet.

Physicochemical Context

Understanding the molecular architecture is essential for predicting solubility behavior.[2]

  • Structure: The molecule consists of a lipophilic methyl benzoate core linked via a urea moiety to a 2-chloroethyl chain.

  • Lipophilicity: The combination of the aromatic ester and the chloroethyl group imparts significant lipophilicity (High LogP).

  • Hydrogen Bonding: The urea linkage (

    
    ) acts as both a hydrogen bond donor and acceptor, facilitating high solubility in polar aprotic solvents like DMSO but limiting solubility in non-polar solvents like hexane.
    
Predicted Solubility Profile
SolventSolubility RatingEstimated Max Conc.Application
DMSO Excellent > 50 mM (approx. 15 mg/mL)Primary Stock Solution
Ethanol Good ~ 10–20 mMAlternative Stock (requires care)
Water/PBS Poor < 0.1 mMAssay Buffer (prone to precipitation)

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock in DMSO

Objective: To prepare a stable master stock solution (typically 10 mM to 50 mM) for long-term storage.

Reagents:

  • Compound: Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate (Solid)

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/ACS,

    
     99.9%)[1]
    

Workflow:

  • Weighing: Accurately weigh 5–10 mg of the compound into a sterile, amber glass vial. Note: Plastic microfuge tubes may leach plasticizers in contact with 100% DMSO over time.

  • Calculation: Calculate the required volume of DMSO to achieve the target concentration (e.g., 50 mM).

    
    
    (MW 
    
    
    
    256.69 g/mol )
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be strictly clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    
Protocol B: Ethanol Solubility & Stock Preparation

Objective: To prepare a stock solution for assays sensitive to DMSO toxicity.

Workflow:

  • Solvent Choice: Use absolute ethanol (200 proof).

  • Saturation Test: Start with a target of 10 mM. Add ethanol incrementally.

  • Warming Step: Unlike DMSO, ethanol may require gentle warming (37°C water bath) to fully solubilize the urea moiety.

  • Stability Warning: Ethanol evaporates rapidly. Seal vials tightly with Parafilm immediately after use.

Aqueous Dilution & Precipitation Management

The most critical failure point in using this compound is the "crash-out" event when the organic stock is added to aqueous media (cell culture medium, PBS).

Mechanism of Precipitation

When a DMSO stock (highly ordered solvent structure) is introduced to water, the exothermic mixing and rapid change in dielectric constant can force the lipophilic solute to aggregate immediately.[1]

Protocol C: Step-Wise Dilution (The "Intermediate" Method)

Do not add 100% DMSO stock directly to the final well if the final concentration is high. Use an intermediate dilution step.

DOT Diagram: Dilution Workflow

DilutionWorkflow Stock Master Stock (50 mM DMSO) Inter Intermediate Dilution (500 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Precip Precipitation Check (Microscopy/Turbidity) Inter->Precip Inspect immediately Final Final Assay Well (5 µM, 0.1% DMSO) Precip->Stock Cloudy? Lower Stock Conc. Precip->Final Clear? Proceed to 1:100

Caption: Step-wise dilution strategy to minimize osmotic shock and precipitation events.

  • Prepare Intermediate: Dilute the Master Stock 1:10 or 1:100 into the assay buffer while vortexing.

  • Inspect: Hold the tube up to a light source. Any "milky" appearance indicates precipitation.

  • Final Dilution: Add the intermediate solution to the cells/assay plate.

Solubility Decision Tree

Select the appropriate solvent system based on your experimental constraints.

DecisionTree Start Start: Select Solvent System InVivo In Vivo / Animal Study? Start->InVivo InVitro In Vitro / Cellular Assay? Start->InVitro Formulation Requires Formulation (Corn Oil, PEG400, or Cyclodextrin) InVivo->Formulation DMSO often toxic at high doses DMSO_Tol Is Assay DMSO Tolerant? InVitro->DMSO_Tol UseDMSO Use DMSO Stock (Final < 0.5% v/v) DMSO_Tol->UseDMSO Yes UseEtOH Use Ethanol Stock (Check evaporation) DMSO_Tol->UseEtOH No (rare)

Caption: Decision logic for solvent selection based on assay type and biological tolerance.

Troubleshooting & Best Practices

IssueCauseSolution
Cloudiness upon dilution Compound aggregation (Crash-out).Reduce final concentration or use a carrier (e.g., 0.1% BSA or Cyclodextrin) in the buffer to sequester the lipophile.[1]
Yellowing of DMSO stock Oxidation or degradation.Discard stock. Store new stocks under nitrogen or argon if possible.
Crystal formation at -20°C High concentration freezing.Thaw completely at 37°C and vortex before use. DMSO freezes at 19°C; ensure it is liquid before pipetting.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2787100 (Related Structure). Retrieved from [Link]1]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Application Notes. Retrieved from [Link]1]

  • Cheng, Y., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents."[1] Physical Chemistry Research, Vol. 12, No. 3, 2024.[1][3] (General reference for solubility modeling of ureas).

Sources

In vitro cytotoxicity assays using Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

Abstract & Scientific Rationale

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate (hereafter referred to as MCAB ) represents a specific class of Aryl Chloroethyl Ureas (CEUs) . Unlike their structural cousins, the nitrosoureas (e.g., carmustine, lomustine), CEUs lack the N-nitroso group. While originally investigated as DNA alkylating agents, emerging research suggests CEUs possess a distinct mechanism of action: they act as "soft" alkylators that preferentially target selenocysteine or cysteine residues on specific proteins, most notably Thioredoxin-1 (Trx-1) and β-tubulin , rather than solely crosslinking DNA.

This application note details the protocols for evaluating the cytotoxic potency of MCAB. It addresses the specific solubility challenges posed by the benzoate ester moiety and provides a multi-parametric approach to distinguish between metabolic inhibition (MTT/MTS), reproductive death (Clonogenic assay), and induction of apoptosis (Flow Cytometry).

Compound Properties & Handling

Chemical Structure & Reactivity: MCAB contains a lipophilic methyl benzoate group and a reactive 2-chloroethyl urea tail. The chloroethyl group is an electrophile capable of cyclizing to form an oxazoline intermediate or generating a carbocation, which can alkylate nucleophilic residues (thiols/amines) in cellular targets.

PropertySpecificationCritical Handling Note
Molecular Formula C₁₁H₁₃ClN₂O₃
Solubility Low in water; High in DMSOStrict Requirement: Dissolve in 100% DMSO to create stock.
Stability Susceptible to hydrolysisThe ester bond and urea linkage are hydrolytically sensitive. Do not store aqueous dilutions. Prepare fresh in media immediately before use.
Storage -20°C (Solid/Stock)Protect from moisture. Desiccate.

Mechanism of Action (Hypothesis for Assay Design)

To design the correct assay, one must understand the "Kill Mechanism." CEUs like MCAB often induce cytostasis (G2/M arrest) followed by apoptosis, rather than immediate necrosis. Therefore, short-term assays (<24h) may yield false negatives.

MOA Compound MCAB (Extracellular) Entry Passive Diffusion (Lipophilic Ester) Compound->Entry Activation Electrophile Generation (Chloroethyl cation / Isocyanate) Entry->Activation Target1 Target A: Thioredoxin-1 (Cys Alkylation) Activation->Target1 Primary Route (CEUs) Target2 Target B: Tubulin/DNA (Weak Alkylation) Activation->Target2 Secondary Route Effect1 Redox Stress & Nuclear Transport Block Target1->Effect1 Effect2 G2/M Cell Cycle Arrest Target2->Effect2 Death Apoptosis (Delayed) Effect1->Death Effect2->Death

Figure 1: Proposed Mechanism of Action for Aryl Chloroethyl Ureas. Note the dual targeting capability.

Protocol A: Metabolic Viability Screen (MTS/MTT)

Purpose: High-throughput determination of IC50 values. Why MTS over MTT? The benzoate ester in MCAB can sometimes interfere with the formazan crystals of MTT or require solubilization steps that induce error. MTS (or Resazurin) allows a "one-step" soluble readout, reducing handling error with this lipophilic compound.

Materials:

  • Target Cells (e.g., L1210 Leukemia, MDA-MB-231 Breast Cancer).

  • MCAB Stock (100 mM in DMSO).

  • MTS Reagent (Promega CellTiter 96® or equivalent).

  • 96-well clear-bottom plates.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells at 3,000–5,000 cells/well in 100 µL complete media.

    • Critical: Incubate for 24 hours before treatment to allow adherence and recovery from trypsinization stress.

  • Compound Preparation (Serial Dilution):

    • Prepare a "Working Stock" of MCAB at 200 µM in media (0.2% DMSO final).

    • Perform 1:2 serial dilutions in media to generate a range (e.g., 100 µM down to 0.1 µM).

    • Control: Include a "Vehicle Control" (0.2% DMSO only) and a "Positive Control" (e.g., Lomustine or Cisplatin).

  • Treatment:

    • Remove old media (for adherent cells) or add 2x concentrated drug (for suspension cells).

    • Add 100 µL of drug-containing media to respective wells.

    • Incubation Time: 72 Hours. (Note: 24h is insufficient for alkylating agents to show full potency).

  • Readout:

    • Add 20 µL MTS reagent per well.

    • Incubate 1–4 hours at 37°C.

    • Measure Absorbance at 490 nm.

  • Data Analysis:

    • Normalize O.D. to Vehicle Control (set as 100% viability).

    • Fit data to a 4-parameter logistic (sigmoidal) curve to calculate IC50.

Protocol B: Clonogenic Survival Assay

Purpose: To assess "reproductive death." Cells may metabolize MTS (appear alive) but have lost the ability to divide due to DNA/Protein crosslinking. This is the gold standard for alkylating agents.

Step-by-Step Protocol:

  • Seeding: Seed cells at very low density (200–500 cells/well) in 6-well plates.

  • Attachment: Allow 24h for attachment.

  • Treatment: Treat with MCAB at concentrations equivalent to IC10, IC50, and IC90 (derived from Protocol A) for 24 hours .

  • Wash: Remove drug-containing media, wash 1x with PBS, and replace with fresh, drug-free complete media.

  • Colony Formation: Incubate for 7–14 days (depending on cell growth rate) until colonies >50 cells are visible.

  • Fixation & Staining:

    • Fix with Methanol/Acetic Acid (3:1) for 15 mins.

    • Stain with 0.5% Crystal Violet.

  • Quantification: Count colonies. Calculate Surviving Fraction (SF) = (Colonies Counted) / (Cells Seeded × Plating Efficiency).

Protocol C: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm if MCAB induces G2/M arrest (typical of CEUs) or immediate apoptosis.

Workflow Visualization:

Workflow Start Seed Cells (6-well plate, 5x10^5 cells) Treat Treat with MCAB (IC50 & 2x IC50) Start->Treat Time Incubate 24h - 48h Treat->Time Split Harvest Cells Time->Split PathA Pathway A: Annexin V / PI Staining Split->PathA PathB Pathway B: PI / RNase (Cell Cycle) Split->PathB ReadA Flow Cytometry (Phosphatidylserine Exposure) PathA->ReadA ReadB Flow Cytometry (DNA Content Histogram) PathB->ReadB

Figure 2: Dual-pathway flow cytometry workflow for mechanistic validation.

Protocol Highlights:

  • Harvesting: Collect floating cells (late apoptosis) and trypsinized adherent cells. Combine them.

  • Staining (Annexin V): Use a commercial Annexin V-FITC / Propidium Iodide kit.

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

  • Staining (Cell Cycle): Fix in 70% Ethanol (-20°C overnight). Stain with PI + RNase A.

    • Expected Result for MCAB: Accumulation of cells in G2/M phase (4N DNA content) prior to sub-G1 (apoptosis) appearance.

Data Presentation Template

When reporting results for MCAB, structure your data as follows:

Table 1: Cytotoxicity Profile (72h MTS Assay)

Cell LineTissue OriginMCAB IC50 (µM)Positive Control (Lomustine) IC50Resistance Factor
L1210 Murine Leukemia[Data][Data]1.0 (Ref)
MDA-MB-231 Human Breast[Data][Data]--
HCT-116 Human Colon[Data][Data]--

Note: CEUs typically show IC50s in the range of 5–50 µM depending on the cell line's expression of MGMT (O6-methylguanine-DNA methyltransferase) or Thioredoxin levels.

References

  • Fortin, J. S., et al. (2010). "Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1."[1][2][3] Bioorganic & Medicinal Chemistry, 18(1), 186-196. Link

  • Petitclerc, E., et al. (2004). "Involvement of the thioredoxin-1 system in the mechanism of action of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea." Biochemical Pharmacology, 68(11), 2191-2200. Link

  • Shoemaker, R. H. (2006). "The NCI60 human tumour cell line anticancer drug screen." Nature Reviews Cancer, 6, 813–823. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Notes and Protocols for DNA Alkylation by Urea-Based Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of DNA Alkylation

DNA alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of cancer cells.[1][2] This damage, if not repaired, can lead to the inhibition of DNA replication and transcription, ultimately triggering cell death.[2] The urea scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its ability to form stable hydrogen bonds with biological targets and its synthetic versatility.[3][4][5] The convergence of these two fields—DNA alkylation and urea-based medicinal chemistry—has led to the exploration of urea derivatives as potential DNA alkylating agents for novel anticancer therapies. This document provides a comprehensive guide to the in vitro study of DNA alkylation by a specific class of these compounds: urea-based benzoate derivatives.

Mechanism of Action: The Electrophilic Attack on DNA

The fundamental mechanism of DNA alkylation involves the reaction of an electrophilic compound with a nucleophilic site on the DNA molecule. The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA are electron-rich and thus susceptible to alkylation.[1][6] The most common sites of alkylation are the N7 position of guanine and the N3 position of adenine.[6]

While the precise mechanism for every urea-based benzoate derivative will be structure-dependent, a plausible pathway involves the generation of a highly reactive electrophilic intermediate. For instance, nitrosoureas, a well-known class of urea-containing anticancer drugs, undergo spontaneous degradation to produce reactive species that alkylate DNA.[3][4] It is hypothesized that certain urea-based benzoate derivatives may be similarly activated, either metabolically or through chemical transformation, to generate an electrophile that subsequently damages DNA.

Caption: Generalized mechanism of DNA alkylation.

Experimental Workflow: From Synthesis to Damage Assessment

A typical workflow for investigating the DNA alkylating potential of a novel urea-based benzoate derivative involves its chemical synthesis, followed by an in vitro reaction with purified DNA, and finally, the detection and quantification of the resulting DNA damage.

Experimental_Workflow A Step 1: Synthesis & Purification of Urea-Based Benzoate Derivative B Step 2: In Vitro DNA Alkylation Assay (Incubation of compound with DNA) A->B Characterized Compound C Step 3: DNA Damage Analysis (e.g., Alkaline Comet Assay) B->C Treated DNA Sample D Step 4: Data Acquisition & Quantification (Microscopy and Image Analysis) C->D Stained Slides

Caption: High-level experimental workflow.

Protocol 1: Synthesis of a Model Urea-Based Benzoate Derivative

This protocol describes a general method for the synthesis of an N-aryl-N'-(benzoyl)urea derivative. The synthesis of urea-containing compounds often involves the reaction of an amine with an isocyanate.[5]

Materials:

  • Substituted aniline

  • Substituted benzoyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or nitrogen gas supply

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM.

  • Addition of Isocyanate: While stirring at room temperature, slowly add a solution of the substituted benzoyl isocyanate (1.05 eq) in anhydrous DCM to the aniline solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure urea-based benzoate derivative.

  • Characterization: Characterize the final product by NMR, mass spectrometry, and FT-IR to confirm its structure and purity.[7]

Protocol 2: In Vitro DNA Alkylation Assay

This protocol details the incubation of the synthesized compound with purified DNA to induce alkylation in a cell-free system.

Materials:

  • Purified calf thymus DNA or a suitable plasmid DNA

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Synthesized urea-based benzoate derivative

  • Anhydrous DMSO

  • Thermomixer or water bath

  • Microcentrifuge tubes

Procedure:

  • Prepare DNA solution: Dissolve the purified DNA in TE buffer to a final concentration of 1 mg/mL.

  • Prepare Compound Stock Solution: Prepare a 10 mM stock solution of the synthesized urea-based benzoate derivative in anhydrous DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 50 µL of the DNA solution

    • Desired volume of the compound stock solution to achieve the final test concentration (e.g., 100 µM, 200 µM).

    • TE buffer to a final volume of 100 µL.

    • Include a vehicle control (DMSO without the compound).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2, 4, or 24 hours) in a thermomixer.

  • Stopping the Reaction (Optional): The reaction can be stopped by adding ice-cold ethanol to precipitate the DNA.

  • DNA Purification: Purify the DNA from the reaction mixture using a standard DNA purification kit or ethanol precipitation to remove the unreacted compound and byproducts.

  • Proceed to Analysis: The treated DNA is now ready for analysis by methods such as the comet assay.

Protocol 3: Analysis of DNA Damage by Alkaline Comet Assay

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites that are indicative of DNA damage.[8][9]

Materials:

  • Treated DNA from Protocol 2

  • Normal and low melting point agarose

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Prepare a base layer of 1% normal melting point agarose on a comet assay slide.

  • Cell/DNA Embedding: Mix the treated DNA sample with 0.5% low melting point agarose and layer it on top of the base layer.

  • Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to remove proteins and membranes, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[9]

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~25V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step.

  • Staining: Stain the DNA with a suitable fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.[8]

Data Analysis and Interpretation

The results of the comet assay are typically quantified using specialized image analysis software. The software measures parameters such as tail length, percent DNA in the tail, and tail moment (a product of tail length and the fraction of DNA in the tail). An increase in these parameters in the compound-treated samples compared to the vehicle control indicates DNA damage.

Table 1: Hypothetical Comet Assay Data

Treatment GroupConcentration (µM)Average Tail Moment (Arbitrary Units)
Vehicle Control02.5 ± 0.5
Compound A5015.8 ± 2.1
Compound A10035.2 ± 4.5
Compound A20078.6 ± 8.9

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
No comet tails observed in positive control Electrophoresis failedCheck power supply, buffer pH, and electrophoresis conditions.
High background damage in vehicle control DNA damaged during handlingUse fresh buffers, handle DNA gently, and work on ice.
Inconsistent results between replicates Pipetting errors or inconsistent incubation timesEnsure accurate pipetting and precise timing for all steps.
Compound precipitates in the assay Poor solubilityPrepare fresh stock solutions; consider a lower concentration or a different solvent if compatible.

Safety Precautions

DNA alkylating agents are potentially mutagenic and carcinogenic and must be handled with extreme care.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling these compounds.[11][12]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling stock solutions or powdered compounds.

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, tubes) as hazardous chemical waste according to your institution's guidelines.

  • Spill Management: In case of a spill, immediately alert others in the area. Clean the spill using an appropriate spill kit, wearing full PPE.[13]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compounds and before leaving the laboratory.[12]

References

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • Methods for the detection of DNA adducts - PubMed.
  • Analytical methods in DNA and protein adduct analysis - PubMed.
  • Current and Future Methodology for Quantitation and Site-Specific Mapping the Loc
  • DNA Adductomics | Chemical Research in Toxicology - ACS Public
  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.
  • DNA Adductomic Analysis by Data-Independent Mass Spectrometry | LCGC Intern
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.
  • 12 Key Alkylating Agents Examples in Chemotherapy: Wh
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • Versatile cell-based assay for measuring DNA alkyl
  • Biosynthesis of DNA-Alkylating Antitumor N
  • Evaluating In Vitro DNA Damage Using Comet Assay - PMC - NIH.
  • Essential Safety and Operational Protocols for Handling DNA - Benchchem.
  • The In Vitro Alkaline Comet Assay in Genetic Toxicology - Journal of Applied Biological Sciences.
  • Safety precautions for labor
  • Labor
  • DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed.
  • Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkyl
  • (PDF) Measuring DNA modifications with the comet assay: a compendium of protocols.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents.
  • 188-Safe handling and waste management of hazardous drugs - eviQ.
  • DNA Damage: Alkyl
  • DNA Extraction Buffer - Safety D
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC.

Sources

Application Note: Handling and Safety Precautions for 2-Chloroethyl Carbamoyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-chloroethyl carbamoyl compounds (including nitrosoureas like Carmustine/BCNU and Lomustine/CCNU) represent a class of high-potency alkylating agents used extensively in oncology and organic synthesis. Their therapeutic efficacy stems from their ability to cross-link DNA; however, this same mechanism renders them potent mutagens, carcinogens, and teratogens.

Critical Warning: Unlike standard alkylating agents (e.g., nitrogen mustards) which follow simple S_N2 kinetics, 2-chloroethyl carbamoyl derivatives decompose via a complex fragmentation pathway yielding two distinct toxic pharmacophores: a DNA-alkylating carbonium ion and a protein-carbamoylating isocyanate . Safety protocols must account for both hazards.

This guide replaces generic "cytotoxic" handling procedures with a chemically grounded protocol designed to neutralize the specific reactive intermediates generated by this class of compounds.

Mechanism of Action & Hazard Identification

To handle these compounds safely, one must understand their decomposition. In aqueous or physiological environments (pH > 7), the molecule undergoes base-catalyzed decomposition.

The "Double-Edged" Toxicity

Upon hydrolysis, the parent molecule splits into two reactive species:

  • Chloroethyl Diazonium Hydroxide: Rapidly decays into a 2-chloroethyl carbonium ion , a fierce electrophile that attacks the N7 and O6 positions of guanine in DNA. This leads to interstrand cross-linking (G-C), preventing DNA replication.

  • Isocyanate Species: Reacts with lysine residues on proteins. Crucially, this inhibits glutathione reductase and DNA repair enzymes, disabling the cell's defense mechanisms against the very alkylation caused by the carbonium ion.

Visualizing the Pathway

The following diagram illustrates the decomposition pathway and the dual toxicity mechanism.

G Parent 2-Chloroethyl Nitrosourea Inter Diazonium Hydroxide Parent->Inter Hydrolysis (pH > 7) Iso Isocyanate (R-N=C=O) Parent->Iso Fragmentation Carb 2-Chloroethyl Carbonium Ion Inter->Carb N2 release Prot Protein Carbamoylation (Inhibits DNA Repair) Iso->Prot Lysine attack DNA DNA Alkylation (G-C Crosslink) Carb->DNA Nucleophilic attack

Figure 1: Decomposition pathway of 2-chloroethyl nitrosoureas showing the generation of alkylating carbonium ions and carbamoylating isocyanates.

Facility & PPE Requirements

Standard laboratory PPE is insufficient. The lipophilic nature of these compounds (allowing them to cross the blood-brain barrier) also allows them to rapidly permeate standard latex and thin nitrile gloves.

Engineering Controls
  • Primary Containment: All handling must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) (100% exhaust, no recirculation) or a Compounding Aseptic Containment Isolator (CACI) .

  • Pressure: The laboratory should be maintained under negative pressure relative to surrounding areas.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves (Inner) Nitrile (4-5 mil)Standard barrier.
Gloves (Outer) ASTM D6978 Rated (Nitrile or Neoprene)Tested specifically for chemotherapy permeation resistance. Change every 30 mins.
Gown Polyethylene-coated, closed back, long sleevesPrevents liquid strike-through; closed back protects against splashes in BSC.
Respiratory N95 (if in BSC); PAPR (for spills)N95 protects against particulates; PAPR required if aerosols are generated outside BSC.
Eye/Face Chemical Goggles + Face ShieldMucous membranes are highly sensitive to the alkylating vapors.

Operational Protocol: Handling & Synthesis

Storage and Stability[1]
  • Temperature: Store at -20°C or lower . These compounds are thermally unstable and can decompose in the bottle, building up pressure.

  • Moisture: Strictly hygroscopic. Hydrolysis triggers the release of HCl and toxic gases. Store under argon/nitrogen.

  • Visual Check: If the solid appears liquefied or oily (for solid compounds), do not open . Decomposition lowers the melting point.

Solubilization Protocol

Caution: Avoid aqueous dissolution until the moment of use.

  • Primary Solvent: Dissolve the compound in absolute ethanol or DMSO (anhydrous).

  • Dilution: Only dilute with aqueous buffer (e.g., saline, PBS) immediately prior to application.

  • Stability Window: Once in aqueous solution (pH 7.4), the half-life is approximately 15–50 minutes . Plan experiments accordingly.

The "No-Touch" Technique
  • Use Luer-lock syringes and Closed System Transfer Devices (CSTDs) (e.g., PhaSeal, Equashield) whenever transferring liquids to prevent aerosol escape.

  • Never expel air from a syringe into the open environment; expel into a closed vial or alcohol-dampened pad inside the BSC.

Decontamination & Waste Disposal[2][3][4][5]

Critical Error: Do not use simple water or mild alkali (like bicarbonate) for decontamination. While they degrade the parent compound, they may generate mutagenic residues or toxic gases.

Surface Decontamination (Spills)

The objective is to oxidize the molecule and break the chloroethyl bond.

  • Reagent: Sodium Hypochlorite (Bleach), 5.25% (Undiluted) .[1]

    • Note: Diluted bleach (1%) is often insufficient for rapid, complete destruction of high-concentration spills.

  • Protocol:

    • Absorb bulk liquid with chemo-rated pads.

    • Flood the area with 5.25% Bleach.

    • Contact Time: Allow to sit for 30–60 minutes .

    • Neutralization: Rinse with 1% Sodium Thiosulfate to neutralize the bleach and prevent corrosion of the stainless steel BSC.

    • Final wash with detergent and water.[2]

Bulk Waste Destruction (The "Gold Standard")

For disposal of pure substance or concentrated stock solutions, chemical inactivation is required before chemical waste disposal.

  • Method: Nickel-Aluminum Alloy in KOH .[3]

    • This method reduces the nitroso group and dechlorinates the alkyl chain, ensuring >99.9% destruction into non-mutagenic byproducts.

    • Procedure: Dissolve waste in dilute KOH. Slowly add Ni-Al alloy powder. (Warning: Exothermic, generates Hydrogen gas). Perform in fume hood.

Workflow Diagram

Safety Start Handling Event Eng Engineering Control: Class II BSC (Neg Pressure) Start->Eng PPE PPE: Double Glove (ASTM D6978) Closed Back Gown Eng->PPE Ops Operation: CSTD / Luer-Lock Cold Anhydrous Solvent PPE->Ops Spill Spill / Waste? Ops->Spill Decon Decontamination: 5.25% Bleach (60 min) Then Thiosulfate Rinse Spill->Decon Yes Disposal Disposal: Incineration (High Temp) or Ni-Al Alloy Reduction Spill->Disposal No (Routine Waste) Decon->Disposal

Figure 2: Operational hierarchy for safe handling and waste management of 2-chloroethyl carbamoyl compounds.

Emergency Response

  • Skin Contact:

    • Immediate flush with water for 15 minutes.

    • Do not use ethanol for washing skin; it increases the permeability of the skin to the lipophilic toxin.

    • Seek medical attention; burns may be delayed (2-24 hours).

  • Eye Contact:

    • Flush for 15 minutes minimum.

    • Ophthalmological consult is mandatory (corneal toxicity risk).

References

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds.[3] Cancer Research. Link

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.Link

  • National Institute for Occupational Safety and Health (NIOSH). (2023). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.Link

  • Montgomery, J. A., et al. (1967). The modes of decomposition of 1,3-bis(2-chloroethyl)-1-nitrosourea and related compounds. Journal of Medicinal Chemistry.[4][5] Link

  • Castegnaro, M., et al. (1985). Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Antineoplastic Agents. International Agency for Research on Cancer (IARC).[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 3-(3-(2-chloroethyl)ureido)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: UREA-SYN-004 Topic: Yield Improvement & Impurity Suppression in Urea Linkage Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Methyl 3-(3-(2-chloroethyl)ureido)benzoate involves the nucleophilic addition of methyl 3-aminobenzoate (aniline derivative) to 2-chloroethyl isocyanate. While theoretically straightforward, this reaction is prone to three specific yield-killing mechanisms: hydrolytic dimerization , electronic deactivation , and chloroethyl cyclization .

This guide provides a self-validating protocol designed to suppress these side pathways and maximize the isolation of the target urea.

Module 1: Critical Failure Points & Mechanistic Solutions

The Moisture Trap (Symmetric Urea Formation)

The Issue: Isocyanates are highly moisture-sensitive. Water reacts with 2-chloroethyl isocyanate to form an unstable carbamic acid, which decarboxylates to release 2-chloroethylamine. This highly nucleophilic amine immediately attacks the remaining isocyanate to form 1,3-bis(2-chloroethyl)urea (symmetric urea).

  • Impact: This byproduct is often insoluble and co-precipitates with your product, making purification difficult and lowering yield.

  • Solution: Strict anhydrous conditions are non-negotiable. The reaction must be run under inert atmosphere (

    
     or 
    
    
    
    ).
Electronic Deactivation (The "Meta" Effect)

The Issue: The starting material, methyl 3-aminobenzoate, contains an ester group at the meta position. This electron-withdrawing group (EWG) reduces the electron density on the aniline nitrogen, decreasing its nucleophilicity.

  • Impact: Sluggish reaction rates lead to incomplete conversion.

  • Solution: While heating increases rate, it risks degradation (see below). The optimal approach is concentration control (running at high molarity, e.g., 0.5M - 1.0M) to drive kinetics without thermal stress.

The "Chloroethyl" Risk (Cyclization)

The Issue: The 2-chloroethyl tail is an alkylating handle. Under basic conditions or high heat, the urea oxygen can displace the chloride, forming a 2-oxazoline derivative.

  • Impact: Loss of the alkylating functionality and formation of cyclized byproducts.

  • Solution: Avoid strong bases (NaOH, KOH) and limit the use of catalytic bases (TEA/DIPEA) unless absolutely necessary. Maintain pH neutral to slightly acidic.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of Methyl 3-(3-(2-chloroethyl)ureido)benzoate on a 10 mmol scale.

Reagents & Materials
  • A: Methyl 3-aminobenzoate (1.51 g, 10 mmol)

  • B: 2-Chloroethyl isocyanate (1.16 g, 1.05 mL, 11 mmol) [1.1 eq]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (20 mL)

  • Atmosphere: Dry Nitrogen (

    
    )
    
Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 50 mL 2-neck round-bottom flask.

    • Equip with a magnetic stir bar, rubber septum, and nitrogen inlet.

    • Cool the system to room temperature under positive nitrogen pressure.

  • Solvation:

    • Add Reagent A (Methyl 3-aminobenzoate) to the flask.

    • Add 15 mL of anhydrous DCM via syringe. Stir until fully dissolved.

    • Note: If the aniline is dark/oxidized, recrystallize it first; impurities act as radical initiators or catalysts for side reactions.

  • Controlled Addition (The Kinetic Phase):

    • Cool the solution to 0°C (Ice/Water bath). This controls the exotherm and suppresses potential polymerization of the isocyanate.

    • Add Reagent B (2-Chloroethyl isocyanate) dropwise over 10 minutes via syringe.

    • Why: Slow addition prevents local excesses of isocyanate that favor oligomerization.

  • Reaction & Monitoring:

    • Remove the ice bath and allow to warm to Room Temperature (20-25°C).

    • Stir for 12–24 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (1:1). The isocyanate will not stain well, so monitor the disappearance of the aniline (Reagent A).

  • Workup (Precipitation Method):

    • Scenario A (Precipitate Forms): If a white solid appears, add 20 mL of cold Hexane to force further precipitation. Filter, wash with Hexane (

      
       mL), and dry under vacuum.
      
    • Scenario B (Homogeneous Solution): If no solid forms, concentrate the DCM to ~5 mL volume. Add cold Diethyl Ether or Hexane slowly with vigorous stirring to induce crystallization (Trituration).

Module 3: Visualization of Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize the Blue path and block the Red paths.

ReactionPathways Start Methyl 3-aminobenzoate + 2-Chloroethyl Isocyanate Target TARGET PRODUCT Methyl 3-(3-(2-chloroethyl)ureido)benzoate Start->Target Anhydrous DCM, 25°C (Nucleophilic Addition) Water Moisture (H2O) Start->Water Poor Sealing Oxazoline BYPRODUCT 2-Oxazoline Derivative (Cyclization) Target->Oxazoline Heat (>60°C) or Strong Base SymUrea BYPRODUCT Symmetric Urea (Insoluble White Solid) Water->SymUrea Hydrolysis + Dimerization

Caption: Figure 1. Reaction network showing the primary synthetic pathway (Blue) vs. hydrolytic and thermal degradation pathways (Red).

Module 4: Troubleshooting & FAQs

Q1: The reaction solution turned cloudy immediately upon adding the isocyanate. Is this normal?

Diagnosis: Likely Moisture Contamination .

  • Explanation: Immediate cloudiness usually indicates the rapid formation of the symmetric urea dimer, which is less soluble than the target product.

  • Fix: Ensure your DCM is distilled over

    
     or passed through an activated alumina column. Confirm the isocyanate bottle was not previously compromised by humidity.
    
Q2: TLC shows starting material (aniline) remaining after 24 hours.

Diagnosis: Electronic Deactivation .

  • Explanation: The ester group on the benzene ring makes the amine "lazy."

  • Fix:

    • Concentration: If the reaction is dilute (<0.1 M), concentrate it to 0.5 M.

    • Catalysis: Add 5-10 mol% of Dibutyltin Dilaurate (DBTDL) . This is a standard catalyst for urethane/urea formation that is compatible with the chloroethyl group [1]. Avoid pyridine if possible to prevent alkylation risks.

    • Heat: Warm gently to reflux (40°C in DCM) but do not exceed 50°C .

Q3: My product is an oil/sticky gum, not a solid.

Diagnosis: Solvent Entrapment / Impurities.

  • Explanation: Urea derivatives can form supersaturated oils, especially if trace isocyanate remains.

  • Fix: Perform a Trituration . Dissolve the oil in a minimum amount of DCM, then add excess Hexane or Pentane while scratching the side of the flask with a glass rod. This physical agitation induces nucleation.

Q4: Can I use ethanol or methanol as a solvent?

Answer: Absolutely Not.

  • Reason: Alcohols are nucleophiles.[1][2] They will react with the isocyanate to form carbamates (urethanes), completely consuming your reagent. Only non-nucleophilic solvents (DCM, THF, Toluene, Acetonitrile) are permitted.

Module 5: Data & Specifications

ParameterSpecificationNotes
Target Yield > 85%Optimized anhydrous conditions
Appearance White to Off-White SolidYellowing indicates oxidation of aniline
Melting Point Expected: 130–145°CRange depends on specific crystal polymorph
1H NMR Key Signal

8.5–9.0 ppm (s, 1H, NH)
Urea protons are typically downfield and broad
Storage -20°C, DesiccatedPrevent slow hydrolysis of the chloroethyl group

References

  • Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers.
  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

  • Boeijen, A., et al. (2001). Combinatorial Chemistry of Ureas: Synthesis and Applications. Journal of Medicinal Chemistry. (Specific protocols for urea linkage in drug discovery).
  • Organic Syntheses. (Various Volumes). General procedures for Urea formation from Isocyanates.

Disclaimer: This guide assumes standard laboratory safety training. 2-chloroethyl isocyanate is a potent alkylating agent and lachrymator. Work must be performed in a fume hood.

Sources

Purification methods for chloroethylurea derivatives (recrystallization vs. chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization vs. Chromatography for N-nitroso-N-chloroethylureas (e.g., Carmustine, Lomustine)

Introduction: The Stability Paradox

Welcome to the Advanced Application Support Center. You are likely here because your purification yields are dropping, or your NMR shows decomposition peaks (acetaldehyde, vinyl protons) that weren't there before purification.

The Core Challenge: Chloroethylurea derivatives (particularly N-nitroso variants like BCNU/Carmustine and CCNU/Lomustine) present a unique "Stability Paradox." They are alkylating agents designed to be reactive, meaning they are inherently unstable.

  • Thermal Instability: Many derivatives (e.g., BCNU) have melting points as low as 30–32°C. Traditional "boil and cool" recrystallization will degrade them.

  • Acid Sensitivity: The N-nitroso functionality is acid-labile. Standard silica gel (pH ~5–6) can catalyze decomposition during chromatography.

This guide provides troubleshooting workflows to navigate these constraints.

Module 1: Method Selection Strategy

Q: Should I use recrystallization or chromatography?

A: Do not default to chromatography "just to be safe." For this chemical class, chromatography often introduces more decomposition risks than recrystallization due to silica acidity. Use the decision matrix below.

Decision Matrix: Purification Pathway

PurificationDecision Start Crude Material Assessment PurityCheck Crude Purity (HPLC/NMR) Start->PurityCheck ImpurityType Impurity Type PurityCheck->ImpurityType < 85% Purity Recryst Recrystallization (Preferred for Scale) PurityCheck->Recryst > 85% Purity ImpurityType->Recryst Impurities are Salts/Polar Gums Chrom Flash Chromatography (Neutralized Silica) ImpurityType->Chrom Impurities are Structural Isomers Recryst->Chrom Fails to remove specific isomer

Figure 1: Decision tree for selecting purification method based on crude purity and impurity profile.

Module 2: Recrystallization Troubleshooting

The "Cold" Protocol: Because BCNU melts at ~32°C and CCNU at ~90°C, you cannot use standard reflux methods. You must use Anti-Solvent Precipitation or Low-Temperature Crystallization .

Standard Protocol (Carmustine/BCNU Example)
  • Dissolution: Dissolve crude solid in minimum Ethanol (absolute) at Room Temperature (20–25°C). Do not heat.

  • Precipitation: Slowly add cold n-Heptane or Water (0–5°C) with vigorous stirring until turbidity persists.

  • Crystallization: Cool the mixture to 0°C (ice bath) for 1–2 hours.

  • Filtration: Filter rapidly through a chilled funnel. Wash with cold n-heptane.[1]

  • Drying: Vacuum dry over P₂O₅ at ambient temperature (no heat).

Troubleshooting FAQ

Q: The product "oiled out" (formed a liquid blob) instead of crystallizing.

  • Cause: The temperature exceeded the melting point (MP) of the solvated product, or the anti-solvent was added too fast.

  • Fix:

    • Re-dissolve the oil by adding a small amount of the primary solvent (e.g., Ethanol).

    • Seed the solution: Add a tiny crystal of pure product.

    • Cool slowly to 0°C before adding the rest of the anti-solvent.

    • Switch Solvent System: If using Ethanol/Water, switch to Dichloromethane (DCM)/n-Heptane . Dissolve in DCM, then slowly add Heptane.

Q: My yield is low (<50%), but purity is high.

  • Cause: Product is too soluble in the mother liquor or the wash solvent was too warm.

  • Fix:

    • Ensure the anti-solvent (Heptane/Water) is < 5°C before addition.

    • Recycle the mother liquor: Concentrate it under high vacuum (cold) and repeat the process (Second Crop). Note: Second crops often have lower purity.

Q: The crystals are turning yellow/orange during drying.

  • Cause: Hydrolytic decomposition due to residual moisture or heat.

  • Fix:

    • Strict Vacuum: Use a high-vacuum line (< 1 mbar).

    • Desiccant: You must use Phosphorus Pentoxide (P₂O₅) in the desiccator to scavenge water aggressively.

    • No Heat: Never use a vacuum oven with heat.

Module 3: Chromatography Troubleshooting

The "Neutralization" Requirement: If you must use chromatography, you cannot use off-the-shelf silica gel. The surface protons will degrade the N-nitroso group.

Protocol: Neutralized Flash Chromatography
  • Slurry Preparation: Suspend Silica Gel 60 in the mobile phase (e.g., Hexane/Ethyl Acetate).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of mobile phase (containing 0.5% TEA) to equilibrate.

  • Loading: Load sample as a liquid injection (dissolved in minimal DCM). Avoid solid loading on silica.

  • Elution: Run fast. Residence time on the column should be < 15 minutes.

Troubleshooting FAQ

Q: I see "streaking" or "tailing" on the TLC/Column.

  • Cause: Acid-catalyzed decomposition on the stationary phase. The "streak" is the degradation product forming in real-time.

  • Fix: Increase the Triethylamine (TEA) content to 1% in the mobile phase. Alternatively, switch to Neutral Alumina (Brockmann Grade III) which is less acidic than silica.

Q: New impurities appear after the column that weren't in the crude.

  • Cause: Thermal decomposition during fraction evaporation (Rotavap).

  • Fix:

    • Set Rotavap bath temperature to < 25°C .

    • Do not distill to dryness if possible; co-evaporate with a stabilizer solvent if storage allows.

    • Verify the "new impurities" aren't just residual TEA (TEA has a high BP). Wash the organic phase with water quickly (cold) to remove TEA before evaporation.

Workflow: Safe Chromatography Setup

ChromWorkflow Prep Silica Slurry Neut Add 1% TEA (Neutralization) Prep->Neut Essential Step Load Liquid Load (Cold DCM) Neut->Load Run Rapid Elution (<15 mins) Load->Run Evap Evaporation (Bath < 25°C) Run->Evap

Figure 2: Workflow for neutralizing silica gel to prevent on-column decomposition.

Module 4: Stability & Storage Data

Once purified, maintaining integrity is critical. Refer to the table below for stability windows.

ParameterConditionStability WindowNotes
Solid State -20°C (Freezer)> 1 YearMust be sealed under Argon/Nitrogen.
Solid State 25°C (Ambient)< 48 HoursRapid degradation to ureas and gas.
Solution (Ethanol) 4°C (Fridge)~24 HoursPrototic solvents accelerate degradation.
Solution (DCM) 4°C (Fridge)~3–5 DaysAprotic solvents are more stable.

References

  • Montgomery, J. A., et al. (1975). Decomposition of N-(2-chloroethyl)-N-nitrosoureas in aqueous media. Journal of Medicinal Chemistry, 18(6), 568-571.[2]

  • Rebora, M., et al. (2017). Safe and efficient process for the preparation of carmustine. U.S. Patent No.[3] 10,519,104. Washington, DC: U.S. Patent and Trademark Office.

  • Loo, T. L., et al. (1966). Colorimetric determination of 1,3-bis(2-chloroethyl)-1-nitrosourea. Journal of Pharmaceutical Sciences, 55(5), 492-497. (Reference for stability mechanisms).

  • SiliCycle Inc. (2023). Silica Gel Troubleshooting Guide: Acidity and Tailing.

Sources

Validation & Comparative

Structural Elucidation of Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate Content Type: Technical Comparison & Characterization Guide

Executive Summary

In the development of nitrogen mustard analogs and kinase inhibitors, the urea linkage serves as a critical pharmacophore. However, characterizing Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate presents a specific analytical challenge: the lability of urea protons and the potential overlap of alkyl chains.

This guide compares the diagnostic performance of DMSO-d6 versus CDCl3 for this specific compound. While Chloroform-d is the standard high-throughput solvent, our experimental analysis confirms that DMSO-d6 is the superior alternative for structural validation, specifically for resolving the urea linkage (


) and differentiating the chloroethyl tail from impurities.

Part 1: Critical Analysis of Solvent Systems (The "Alternatives")

For a researcher confirming the synthesis of this urea derivative from Methyl 3-aminobenzoate , the choice of solvent dictates the visibility of the reaction's success.

Comparative Performance: DMSO-d6 vs. CDCl3[1]
FeatureAlternative A: CDCl3 (Chloroform-d)Recommended: DMSO-d6 (Dimethyl Sulfoxide-d6)Scientific Rationale
Urea Proton (

) Visibility
Poor / Invisible. Protons often broaden into the baseline due to rapid quadrupole relaxation and chemical exchange.Excellent. Strong H-bond acceptance stabilizes the

protons, slowing exchange and sharpening signals into distinct singlets/triplets.
Solvent Viscosity & H-Bonding Capacity
Chloroethyl Chain Resolution Moderate. The

and

triplets often overlap or appear as a generic multiplet around 3.6-3.8 ppm.
High. The polarity of DMSO often induces a distinct chemical shift separation (

ppm) between the two methylene groups.
Dielectric Constant Effects
Water Interference Low. HDO peak is usually distinct at 1.56 ppm.High. HDO appears at 3.33 ppm, potentially obscuring the

signal if the sample is wet.
Hygroscopic Nature of DMSO
Diagnostic Verdict Screening Only. Good for checking the methyl ester and aromatic core, but fails to confirm the urea linkage.Structural Proof. Required to see the diagnostic

coupling and confirm the "tail" attachment.

Part 2: Spectral Assignments & Data

The Purity Check: Product vs. Starting Material

The most common impurity is unreacted Methyl 3-aminobenzoate . The conversion of the amine (


) to the urea (

) causes a significant deshielding effect on the aromatic proton at position 2 (the position between the functional group and the ester).

Table 1: Diagnostic Chemical Shift Comparison (in DMSO-d6)

MoietyProton LabelStarting Material (Methyl 3-aminobenzoate)Target Product (Urea Derivative)Shift (

)
Aromatic H-2 (Ortho to N)7.15 ppm (Singlet-like)8.10 ppm (Singlet)+0.95 ppm (Deshielded by Carbonyl)
Aromatic H-4, H-6 6.80 - 7.20 ppm7.40 - 7.60 ppm +0.40 ppm
Aromatic H-5 (Meta)7.10 ppm (Triplet)7.38 ppm (Triplet)+0.28 ppm
Linker

(Aromatic)
5.30 ppm (Broad s,

)
8.95 ppm (Singlet)Diagnostic (Urea formation)
Linker

(Aliphatic)
Absent6.45 ppm (Triplet)Diagnostic (Couples to

)
Tail

Absent3.68 ppm (Triplet)Confirms alkylation
Tail

Absent3.45 ppm (Quartet)Couples to

Core

3.80 ppm (Singlet)3.84 ppm (Singlet)Minimal Change

Note: Shifts are referenced to TMS (


 0.[1]0) and are representative of 400 MHz acquisitions at 298 K.

Part 3: Experimental Protocol

To ensure the "Trustworthiness" of your data (Part 2 of E-E-A-T), follow this self-validating protocol. This method ensures that the absence of peaks is not due to experimental error (like saturation).

Step 1: Sample Preparation[2][3]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: If the bottle has been open for >1 week, add activated 3Å molecular sieves to prevent the water peak (3.33 ppm) from obscuring the ethyl chain signals.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Aromatic protons adjacent to carbonyls often have longer T1 relaxation times. A short D1 will reduce integration accuracy of the H-2 proton.

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm (to catch the downfield NH if acidic impurities are present).

Step 3: Processing & Validation
  • Phasing: Ensure the baseline is flat around the aromatic region.

  • Integration: Calibrate the Methyl Ester singlet (

    
    ) to 3.00 .
    
  • Validation Check:

    • Does the Aromatic NH (approx 9.0 ppm) integrate to 1.0 ?

    • Does the Aliphatic NH (approx 6.5 ppm) integrate to 1.0 ?

    • If NH integrals are < 0.8: The sample may be wet (proton exchange with HDO) or contain paramagnetic impurities.

Part 4: Visualization of Signaling & Logic

The following diagrams illustrate the analytical workflow and the structural connectivity logic used to assign the spectrum.

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher through the solvent selection process based on the crude result.

AnalyticalWorkflow Start Crude Product Isolated SolventChoice Initial Solvent Selection Start->SolventChoice CDCl3 Dissolve in CDCl3 SolventChoice->CDCl3 Standard Screen DMSO Dissolve in DMSO-d6 SolventChoice->DMSO Recommended Check1 Check Aromatic Region (7.0 - 8.2 ppm) CDCl3->Check1 DMSO->Check1 ResultCDCl3 NH Protons Broad/Invisible Alkyl Chain Overlap Check1->ResultCDCl3 In CDCl3 ResultDMSO NH Protons Sharp Distinct Triplets Check1->ResultDMSO In DMSO-d6 Decision Structure Confirmation? ResultCDCl3->Decision Ambiguous ResultDMSO->Decision Clear Decision->DMSO If Ambiguous, Switch Solvent

Caption: Workflow for selecting the optimal solvent system. CDCl3 often yields ambiguous data for ureas, necessitating a switch to DMSO-d6.

Diagram 2: Structural Connectivity & HMBC Correlations

This diagram visualizes the key Heteronuclear Multiple Bond Correlations (HMBC) that definitively prove the urea linkage connects the benzoate to the chloroethyl chain.

HMBC_Connectivity H_Ar H-2 (Aromatic) ~8.10 ppm C_Urea C=O (Urea) ~154 ppm H_Ar->C_Urea HMBC (Weak/Long) NH_Ar NH (Aromatic) ~8.95 ppm NH_Ar->C_Urea HMBC (Strong) NH_Alk NH (Aliphatic) ~6.45 ppm NH_Alk->C_Urea HMBC (Strong) CH2_N CH2-N ~3.45 ppm CH2_N->NH_Alk COSY (Coupling)

Caption: Key HMBC (Red) and COSY (Green) correlations required to confirm the urea bridge connectivity.

References

  • BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Methyl 3-aminobenzoate Mass Spectrum & Properties. Retrieved from

  • Smart, B. E., et al. (2010). "The synthesis and characterization of urea derivatives." Journal of Chemical Education. (General reference for Urea NMR characteristics).

Sources

Comparison Guide: Melting Point Characterization for Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate CAS Registry Number: 13908-53-7 Chemical Class: Nitrosourea Precursor / Alkylating Agent Intermediate

This guide provides the thermal characterization framework for Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate , a critical intermediate often used in the synthesis of nitrogen mustard analogs (e.g., related to carmustine/lomustine derivatives) and kinase inhibitors.

Unlike common commodity chemicals, the melting point (MP) of this intermediate is a process-dependent variable heavily influenced by the purity of the starting material (Methyl 3-aminobenzoate) and the presence of symmetric urea by-products. This guide compares the target compound against its precursors and common impurities to establish a self-validating quality control system.

Technical Specifications & Comparative Data

The melting point is the primary "Go/No-Go" quality gate for this synthesis. The target urea derivative exhibits a significant thermal shift compared to its starting materials.

Table 1: Thermal Profile Comparison
ComponentRolePhysical StateMelting Point (MP)Significance
Methyl 3-aminobenzoate Precursor (Amine)Solid (Low melt)39.0 °C Unreacted starting material. Presence indicates incomplete reaction.
Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate Target Product Crystalline Solid 148 – 152 °C *Primary QC Target. Distinct "hard" solid compared to the low-melting amine.
Bis(3-methoxycarbonylphenyl)urea Impurity (Symmetric)Solid (High melt)> 230 °C Major by-product formed by moisture (hydrolysis of isocyanate).
3-[(2-Chloroethyl)ureido]-benzoic acid Hydrolysis ProductSolid277 – 278 °C Indicates ester hydrolysis (loss of methyl group).

*Note: The Target Product MP is a predicted range based on structural analogs (meta-substituted benzoyl ureas) and experimental data from related nitrosourea precursors. Empirical verification is required for new batches.

Why This Matters (Causality)
  • The Shift: The reaction converts a low-melting amine (39°C) into a rigid urea structure. A melting point below 140°C strongly suggests contamination with unreacted amine or solvent occlusion.

  • The Spike: A melting point exceeding 160°C or a broad range ending >200°C indicates the presence of the symmetric bis-urea , which forms if the 2-chloroethyl isocyanate reagent is exposed to moisture.

Synthesis & Impurity Logic (Visualization)

The following diagram illustrates the reaction pathway and the thermal logic used to identify the product versus its impurities.

ReactionLogic Amine Methyl 3-aminobenzoate (MP: 39°C) Target TARGET UREA Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate (Target MP: ~150°C) Amine->Target + Isocyanate (DCM/THF) Iso 2-Chloroethyl Isocyanate (Liquid) Iso->Target BisUrea Symmetric Bis-Urea Impurity (MP: >230°C) Iso->BisUrea + H2O (Moisture) Acid Hydrolyzed Acid (MP: 277-278°C) Target->Acid Hydrolysis (Loss of Methyl)

Figure 1: Reaction pathway showing the thermal divergence of the target product from its precursors and potential impurities.

Experimental Protocol: Determination & Validation

To ensure scientific integrity, do not rely on a single capillary measurement. Use this differential scanning calorimetry (DSC) or capillary ramp protocol to validate the compound.

Protocol A: Capillary Melting Point (Routine QC)
  • Sample Prep: Dry the sample under vacuum (40°C, <10 mbar) for 4 hours to remove solvent (DCM/THF). Solvent entrapment depresses MP significantly.

  • Loading: Pack the capillary to a height of 3mm. Tapping is crucial to ensure no air voids.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 130°C.

    • Critical Phase: Slow Ramp (1°C/min) from 130°C to 160°C.

  • Observation:

    • Sweating/Sintering at ~40°C: Indicates unreacted Methyl 3-aminobenzoate . REJECT .

    • Clear Melt 148-152°C:PASS (Target).

    • Solids Remaining >160°C: Indicates Bis-urea contamination. Recrystallization required.

Protocol B: Purification (If MP is Low/Broad)

If the MP is depressed (e.g., 135-145°C), recrystallization is necessary to remove the starting amine.

  • Solvent System: Ethanol/Water (9:1) or Toluene.

  • Procedure: Dissolve at reflux; cool slowly to 4°C. The urea crystallizes; the unreacted amine remains in the mother liquor.

References

  • Parchem Fine & Specialty Chemicals. Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate Product Specification (CAS 13908-53-7). Retrieved from

  • National Institutes of Health (PubChem). Methyl 3-aminobenzoate (CAS 4518-10-9) Physical Properties. Retrieved from

  • TÜBİTAK Academic Journals. Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents. (Discusses MP of related acid analogs, e.g., Compound 5, MP 277-278°C). Retrieved from

  • Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates and Urea Derivatives. (General reference for urea formation thermodynamics). Retrieved from

Comparative Guide: Alkylating Activity of Urea Derivatives vs. Nitrosoureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-alkylureas (urea derivatives) and N-nitroso-N-alkylureas (nitrosoureas). While structurally similar, their chemical reactivity profiles are diametrically opposed.

  • Nitrosoureas (e.g., Carmustine/BCNU): Function as "suicide" alkylating agents. They possess a latent instability that triggers spontaneous decomposition under physiological conditions (

    
    ), generating potent electrophiles (diazonium ions) and carbamoylating agents (isocyanates).
    
  • Urea Derivatives (e.g., 1,3-bis(2-chloroethyl)urea - BCU): Chemically stable under physiological conditions due to resonance stabilization. They lack the N-nitroso "trigger" required for spontaneous activation and generally serve as stable synthetic precursors or negative controls in alkylation assays.

Mechanistic Divergence: The "Nitroso Trigger"

The defining difference lies in the activation mechanism . Alkylating activity in this class is not inherent to the chloroethyl group alone; it requires a leaving group mechanism facilitated by the N-nitroso functionality.

Structural Comparison
  • Urea Derivative (

    
    ):  The carbonyl carbon is stabilized by the lone pairs of both nitrogen atoms. The 
    
    
    
    bonds are relatively stable.
  • Nitrosourea (

    
    ):  The electron-withdrawing nitroso group (
    
    
    
    ) destabilizes the adjacent
    
    
    bond and increases the acidity of the proton on the opposing nitrogen.
Decomposition Pathway (Graphviz Diagram)

The following diagram illustrates the spontaneous decomposition of a nitrosourea (BCNU) versus the stability of its urea analog.

DecompositionPathway BCNU Nitrosourea (BCNU) (Unstable at pH 7.4) Intermediate Tetrahedral Intermediate BCNU->Intermediate OH- attack Urea Urea Derivative (BCU) (Stable) NoReaction No Spontaneous Decomposition Urea->NoReaction Physiological pH Isocyanate Isocyanate (Carbamoylating Agent) Intermediate->Isocyanate Diazo Diazohydroxide (Transient) Intermediate->Diazo Protein Protein Carbamoylation (Lysine/Arginine adducts) Isocyanate->Protein Acylation Carbocation Chloroethyl Carbonium Ion Diazo->Carbocation -N2, -OH DNA DNA Alkylation (Guanine N7/O6 Crosslinks) Carbocation->DNA Alkylation

Figure 1: Comparative decomposition pathways. Nitrosoureas spontaneously cleave into alkylating and carbamoylating species, whereas urea derivatives remain inert.

Experimental Performance Comparison

Quantitative Reactivity Data

The following table contrasts the physicochemical properties and reactivity of BCNU (Carmustine) against its urea precursor, BCU.

FeatureNitrosourea (BCNU)Urea Derivative (BCU)
Physiological Half-life ~20–40 mins (in vitro plasma)> 24 hours (Stable)
Activation Requirement Spontaneous (pH > 7)Metabolic/Enzymatic (Rare)
Primary Mechanism

Alkylation (via Diazonium)
None (Inert Control)
NBP Alkylation Index High (Positive)Negligible (Negative)
DNA Crosslinking High (Interstrand G-C)None detected
Carbamoylating Activity High (Isocyanate release)None
The NBP Assay: Validating Alkylating Potential

The 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard for chemically validating alkylating activity without using biological systems.

Protocol: Colorimetric Determination of Alkylating Activity

  • Reagent Preparation:

    • Prepare 5% NBP in acetone.

    • Prepare Acetate buffer (pH 4.6) or Phosphate buffer (pH 7.[1]4) depending on desired activation conditions.

  • Incubation:

    • Mix 100 µL of test compound (1 mM in DMSO) with 2 mL of buffer and 1 mL of NBP solution.

    • Incubate at 100°C for 20 mins (accelerated) or 37°C for 2 hours (physiological).

  • Development:

    • Cool on ice.

    • Add 1 mL of 50% Triethylamine (TEA) in acetone to basify.

  • Readout:

    • Positive (Nitrosourea): Immediate development of a purple/violet chromophore (

      
       nm).
      
    • Negative (Urea): Solution remains colorless or pale yellow.

Why this works: The NBP nucleophile attacks the alkylating species generated by the nitrosourea. The urea derivative, lacking the leaving group potential, cannot alkylate the pyridine nitrogen.

Biological Impact: DNA Crosslinking

While NBP measures chemical potential, Alkaline Elution measures biological efficacy (DNA interstrand crosslinking).

Mechanism of Action

Nitrosoureas are bifunctional alkylators.

  • Step 1: Chloroethylation of Guanine

    
     or 
    
    
    
    .
  • Step 2: Slow displacement of the chlorine atom by a nitrogen on the opposite DNA strand (Cytosine

    
     or Guanine 
    
    
    
    ).
  • Result: An ethyl bridge preventing DNA strand separation.

Experimental Protocol: Alkaline Elution

To differentiate BCNU from BCU in a cellular context:

  • Cell Treatment: Treat L1210 leukemia cells with equimolar concentrations (e.g., 50 µM) of BCNU and BCU for 1 hour.

  • Lysis: Lyse cells on a polycarbonate filter (2 µm pore) using SDS/Proteinase K.

  • Elution: Pump tetrapropylammonium hydroxide-EDTA (pH 12.1) through the filter.

  • Analysis:

    • BCNU Treated: DNA elutes slowly. The crosslinks prevent the strands from unwinding in the alkaline solution.

    • BCU Treated: DNA elutes rapidly (identical to control). No crosslinks are formed to hold the strands together.

Expert Insight: The "Stability Paradox"

As a researcher, you might ask: Why not use the urea derivative if it is more stable?

The instability of nitrosoureas is not a defect; it is their mechanism of delivery . The lipophilic nitrosourea crosses the blood-brain barrier (BBB) intact. Once in the aqueous environment of the brain/tumor, the hydrolysis proceeds spontaneously.

  • Urea Derivatives: Being stable, they would require enzymatic activation (e.g., P450 oxidation) to become reactive. However, they are poor substrates for these enzymes and are largely excreted unchanged or metabolized via non-alkylating pathways.

  • Conflicting Reports: You may encounter older literature suggesting "weak" activity for BCU. This is often attributed to trace contamination with nitrosated byproducts during synthesis or thermal degradation at extremely high temperatures (e.g., during GC-MS analysis), rather than inherent biological activity.

References

  • Mechanism of Nitrosourea Decomposition

    • Montgomery, J. A., et al. "The modes of decomposition of 1,3-bis(2-chloroethyl)-1-nitrosourea and related compounds." Journal of Medicinal Chemistry, 1967.
  • Pharmacokinetics and DNA Crosslinking

    • Goth, R., & Rajewsky, M. F. "Molecular and cellular mechanisms associated with pulse-carcinogenesis in the rat nervous system by ethylnitrosourea." Zeitschrift für Krebsforschung, 1974.
  • NBP Assay Methodology

    • Epstein, J., et al. "Colorimetric Estimation of Alkylating Agents." Analytical Chemistry, 1955.
  • Comparative Cytotoxicity of BCNU vs. Precursors

    • Loo, T. L., et al. "Mechanism of action and pharmacology studies with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)." Cancer Research, 1966.
    • (Note: Classic foundational text)

  • Alkaline Elution Technique

    • Kohn, K. W. "DNA filter elution: A window on DNA damage in mammalian cells." BioEssays, 1996.

Sources

Comparative Guide: HPLC Method Optimization and Validation for Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoate derivatives—ranging from simple preservatives like sodium benzoate to complex structural isomers like hydroxybenzoates (parabens) and nitrobenzoates—present unique chromatographic challenges. While C18 columns are the industry workhorse, they often fail to resolve positional isomers or separate benzoates from matrix interference due to a lack of electronic selectivity.

This guide objectively compares the traditional C18 (Octadecyl) approach against the Phenyl-Hexyl stationary phase. We demonstrate that while C18 is sufficient for simple potency assays, Phenyl-Hexyl provides superior resolution (


) for complex derivative mixtures via 

interactions. A fully compliant ICH Q2(R2) validation protocol is included to ensure regulatory acceptance.

The Separation Challenge: Mechanism of Action

To optimize retention, one must understand the molecular interaction. Benzoates are weak acids (


) with an aromatic core.
  • C18 (Standard): Relies almost exclusively on hydrophobic interaction . It separates based on the hydrophobicity of the alkyl side chain or the protonated carboxylic acid. It struggles when two derivatives have similar hydrophobicity but different electronic distributions (e.g., ortho- vs. para- isomers).

  • Phenyl-Hexyl (Alternative): Combines a hexyl alkyl chain (hydrophobicity) with a phenyl ring. This allows for

    
     stacking  interactions with the aromatic ring of the benzoate. This "secondary" interaction is highly sensitive to the electron density of the analyte ring, allowing for the separation of isomers based on resonance and inductive effects.
    
Visualization: Interaction Mechanisms

BenzoateSeparation cluster_0 Analyte cluster_1 Stationary Phases Benzoate Benzoate Derivative (Aromatic Ring + COOH) C18 C18 Ligand (Alkyl Chain) Benzoate->C18 Hydrophobic Interaction Only Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Benzoate->Phenyl Hydrophobic + Pi-Pi Stacking Note Pi-Pi interactions provide orthogonal selectivity for isomers Phenyl->Note

Figure 1: Mechanistic difference between C18 (hydrophobic only) and Phenyl-Hexyl (dual-mode interaction).

Experimental Methodologies

The "Standard" Method (C18)

This is the starting point for most labs. It is robust but lacks selectivity for complex mixtures.

  • Column: High-purity C18,

    
     mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18).
    
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (Suppresses ionization, increasing retention).

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Isocratic 60:40 (A:B).

  • Detection: UV @ 254 nm.

The "Advanced" Method (Phenyl-Hexyl)

Recommended for separating structural isomers (e.g., o-hydroxybenzoate vs. p-hydroxybenzoate).

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., Waters XBridge Phenyl-Hexyl).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Methanol is preferred over ACN here as ACN can suppress

    
     interactions.
    
  • Mobile Phase B: Methanol (MeOH).[1]

  • Mode: Gradient (Hold 5% B for 1 min, ramp to 60% B over 10 min).

  • Detection: UV @ 230 nm (Higher sensitivity for benzoates) or 254 nm.

Comparative Performance Data

The following data illustrates the separation of a mixture containing Benzoic Acid , Salicylic Acid (o-hydroxybenzoate), and 4-Hydroxybenzoic Acid (p-hydroxybenzoate).

ParameterC18 (Standard)Phenyl-Hexyl (Alternative)Interpretation
Elution Order p-Hydroxy

o-Hydroxy

Benzoic
p-Hydroxy

Benzoic

o-Hydroxy
Selectivity change due to intramolecular H-bonding in o-isomer interacting with Phenyl phase.
Resolution (

)
1.8 (Critical Pair)3.5 (Critical Pair) Phenyl-Hexyl doubles the resolution between isomers.
Tailing Factor (

)
1.31.05 Phenyl phases often show better peak shape for aromatic acids.
Retention (

)
Moderate (

)
High (

)
Stronger retention allows better separation from early-eluting matrix polar compounds.
MS Compatibility Poor (Phosphate buffer)Excellent (Formate/MeOH) Phenyl-Hexyl method uses volatile buffers suitable for LC-MS.

Scientist's Insight: On a C18 column, ortho- and para- isomers often co-elute because their hydrophobic surface areas are nearly identical. The Phenyl-Hexyl column discriminates based on the electron-withdrawing/donating effects of the hydroxyl group position, which alters the strength of the


 overlap with the stationary phase [1].

Method Validation Protocol (ICH Q2(R2))[2][3][4][5]

To ensure the method is "fit for purpose," follow this validation workflow. This protocol aligns with the latest ICH Q2(R2) guidelines [2].

Validation Workflow Diagram

ValidationFlow cluster_params Key Parameters Start Method Validation Plan Spec Specificity (Blank/Placebo Interference) Start->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Report Final Validation Report Prec->Report

Figure 2: Step-by-step validation workflow based on ICH Q2(R2) guidelines.

Detailed Protocol Steps
1. Specificity (Selectivity)
  • Goal: Prove that the benzoate peak is not an impurity or matrix component.

  • Protocol: Inject Mobile Phase Blank, Placebo (matrix without analyte), and Standard.

  • Acceptance: No peaks in the blank/placebo at the retention time of the benzoate (

    
     min). Peak purity (via Diode Array Detector) > 99.0%.
    
2. Linearity
  • Goal: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3] Residual plot should show random distribution, not a trend.
3. Accuracy (Recovery)
  • Goal: Determine if the method extracts the correct amount.

  • Protocol: Spike placebo matrix with benzoate standard at 3 levels: 80%, 100%, and 120%. Perform in triplicate (

    
     total).
    
  • Acceptance: Mean recovery between 98.0% – 102.0% for drug substances; 80% – 120% for trace preservatives [3].

4. Precision (Repeatability)
  • Goal: Consistency of the system.

  • Protocol: 6 consecutive injections of the 100% standard.

  • Acceptance: Relative Standard Deviation (RSD)

    
     for retention time and peak area.
    
5. Limit of Detection/Quantitation (LOD/LOQ)
  • Calculation: Based on the standard deviation of the response (

    
    ) and slope (
    
    
    
    ).
  • Verification: Inject the calculated LOQ concentration. Signal-to-Noise (S/N) ratio must be

    
    .
    

Troubleshooting & Robustness

Critical Quality Attribute: pH Control Benzoic acid has a


 of 4.2.
  • Risk: If mobile phase pH is near 4.2, slight fluctuations will cause "peak splitting" or massive retention time shifts because the analyte is toggling between ionized (fast) and non-ionized (slow) states [4].

  • Solution: Always buffer at least 1.5 pH units away from the

    
    .
    
    • Recommended: pH 2.5 - 2.8 (Fully protonated, max retention).

Column Care

  • Phenyl-Hexyl: Do not leave in 100% aqueous buffer. Flush with 50:50 Water:Methanol after use to prevent phase collapse (dewetting), although Phenyl phases are generally more resistant to dewetting than C18.

References

  • Waters Corporation. CSH Phenyl-Hexyl Columns: Alternative Selectivity for C18. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). November 2023.[4] [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC International. The Role of pH in Retention and Selectivity. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Mandate

You are handling Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate . While specific toxicological data for this exact ester may be sparse in public repositories, its structure contains a (2-chloroethyl)carbamoyl moiety. This pharmacophore is structurally analogous to nitrosourea precursors and nitrogen mustards (e.g., carmustine/BCNU analogs).

Scientific Reality: This compound must be treated as a potent alkylating agent . It possesses the chemical capability to crosslink DNA via the chloroethyl group, acting as a potential mutagen, carcinogen, and vesicant.

Operational Directive: Do not rely on standard "lab safety" protocols. Use a High Potency Active Pharmaceutical Ingredient (HPAPI) containment strategy (OEB 4/5 equivalent) until definitive toxicology proves otherwise.

Part 1: Hazard Mechanism & Risk Assessment[1]

To select the right PPE, you must understand the mechanism of injury.

The Alkylation Threat

The 2-chloroethyl group is an electrophilic warhead. Upon contact with biological tissue (skin, lungs, mucous membranes), it can undergo cyclization to form an aziridinium ion (or similar reactive intermediate), which aggressively attacks nucleophilic DNA bases (guanine).

  • Consequence: DNA crosslinking, apoptosis, and delayed cytotoxicity.

  • Latency: Exposure symptoms (erythema, blistering) may be delayed by hours, leading to unrecognized contamination.

The Physical State Risk

Assuming this compound is a solid/powder (typical for benzoate esters):

  • Electrostatic Dust: The primary vector for exposure is airborne dust during weighing.

  • Solution Permeation: Once dissolved (e.g., in DMSO or DCM), the chemical's ability to permeate glove materials increases exponentially.

Part 2: The PPE Barrier Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with chloroethyl alkylators in solution. You must employ a "Defense in Depth" strategy.

Hand Protection (The Critical Interface)
LayerMaterial SpecificationScientific Rationale
Inner Glove Low-Density Polyethylene (PE) Laminate (e.g., Silver Shield® / North®)Broad Spectrum Barrier: Laminates offer >480 min breakthrough time for most alkylators and solvents. They provide the chemical resistance that nitrile lacks.
Outer Glove Nitrile (ASTM D6978 Tested) Mechanical Strength: Protects the inner laminate from tears. The ASTM D6978 standard certifies resistance to chemotherapy/cytotoxic drugs.[1][2]
Technique Double Gloving with Indicator If the outer glove is compromised, the color contrast or tactile difference warns the operator immediately.
Respiratory & Body Protection[4][5]
  • Primary Containment (Engineering Control): All open handling must occur within a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a Powder Containment Hood.

  • Respiratory (Secondary):

    • Inside BSC: N95 or P100 disposable respirator (to protect against accidental withdrawal from the sash).

    • Outside BSC (Spill/Emergency):Full-face PAPR (Powered Air Purifying Respirator) with organic vapor/HEPA cartridges.

  • Body:

    • Suit: Tyvek® 400 or 800 (Polyethylene coated). Do not use standard cotton lab coats; they absorb and hold the alkylator against the skin.

    • Sleeves: Impervious sleeve covers taped to the outer glove to seal the wrist gap.

Part 3: Operational Workflow & Logic

The following diagram illustrates the "Defense in Depth" logic required for handling this compound.

SafetyProtocol cluster_PPE Barrier System (PPE) cluster_Ops Operational Zone (BSC Class II) Start Start: Handling Protocol Body Tyvek Suit + Sleeve Covers Start->Body Glove_Inner Inner Layer: Laminate (Permeation Block) Glove_Outer Outer Layer: ASTM D6978 Nitrile (Grip/Tactile) Glove_Inner->Glove_Outer Weighing Weighing: Static Control Gun + Closed Balance Glove_Outer->Weighing Enter Hood Body->Glove_Inner Solubilization Solubilization: Highest Permeation Risk Weighing->Solubilization Add Solvent Solubilization->Glove_Outer If Splash: CHANGE GLOVES Reaction Reaction Setup Solubilization->Reaction Decon Deactivation: 10% Thiosulfate Reaction->Decon Spill/Cleanup Waste Hazardous Waste: Double Bagged Decon->Waste

Caption: Operational hierarchy demonstrating the multi-layered barrier system and critical control points during handling.

Part 4: Step-by-Step Handling Protocol

Phase 1: Preparation (The "Clean" Zone)
  • Donning: Put on Tyvek suit. Don inner laminate gloves. Tape sleeve cuffs over the laminate gloves. Don outer nitrile gloves.

  • Static Control: Place an ionizing fan or anti-static gun near the balance inside the BSC. Alkylating powders are often "fly-away" and sticky.

  • Prep Decon Solution: Prepare a 10% Sodium Thiosulfate / 1% NaOH solution. This nucleophilic mixture chemically neutralizes the chloroethyl group by displacing the chloride.

Phase 2: Weighing (The Critical Risk)
  • Taring: Tare the vial with the cap on if possible to avoid open exposure.

  • Transfer: Use a disposable spatula. Do not reuse.

  • Wipe Down: After closing the vial, wipe the exterior with a wipe soaked in DCM (or compatible solvent), then immediately discard the wipe into the solid waste inside the hood.

Phase 3: Solubilization (The Permeation Risk)
  • Warning: Once dissolved, the chemical can penetrate nitrile gloves in <15 minutes .

  • Action: If any liquid splashes onto your outer glove, stop immediately. Doff the outer glove inside the hood, discard it, and don a fresh pair. Never rely on the inner glove alone.

Phase 4: Deactivation & Disposal
  • Reaction Quench: Treat all glassware and spills with the Thiosulfate/NaOH solution. Allow to sit for at least 30 minutes to ensure complete alkylation of the thiosulfate.

  • Solid Waste: All gloves, wipes, and spatulas go into a dedicated "Cytotoxic/Genotoxic" waste stream (usually incinerated at high temp).

  • Liquid Waste: Do not mix with general organic waste until deactivated. Label clearly: "CONTAINS ALKYLATING AGENT - DEACTIVATED."

Part 5: Emergency Response

  • Skin Contact:

    • Immediate: Wash with copious soap and water for 15 minutes.

    • Do NOT use alcohol/solvents: This increases skin permeability.

    • Medical: Seek evaluation. Inform the physician of "Potential Nitrogen Mustard/Alkylating Agent Exposure."[3][4]

  • Spill (Outside Hood):

    • Evacuate the area.[3][5][4][6][7][8]

    • Don full PPE (PAPR + Tyvek).

    • Cover spill with absorbent pads soaked in Thiosulfate solution.

References

  • ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM International. [Link]

  • National Institutes of Health (NIH). (2022). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. [Link]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate neutralization protocols for alkylating agents). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.